N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide
Description
N-(7-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide is a heterocyclic compound featuring a pyrrolo[2,3-b]quinoline core fused with a benzamide moiety and a methoxy substituent at position 5.
Properties
Molecular Formula |
C19H17N3O2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(7-methoxy-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide |
InChI |
InChI=1S/C19H17N3O2/c1-24-16-8-7-14-11-15-9-10-22(18(15)20-17(14)12-16)21-19(23)13-5-3-2-4-6-13/h2-8,11-12H,9-10H2,1H3,(H,21,23) |
InChI Key |
AXAPAWBTUZIWIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC3=C(CCN3NC(=O)C4=CC=CC=C4)C=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrrolo[2,3-b]Quinoline Core
The pyrrolo[2,3-b]quinoline scaffold is assembled through a tandem cyclization-annulation sequence. A representative protocol involves:
-
Methylation of 7-Hydroxyquinoline :
Treatment of 7-hydroxyquinoline with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) yields 7-methoxyquinoline. -
Pyrrole Ring Annulation :
The dihydropyrrole ring is introduced via 1,3-dipolar cycloaddition using azomethine ylides generated from sarcosine and paraformaldehyde. This step proceeds under reflux in toluene, achieving 65–72% yields.
Table 1: Cyclization Conditions and Yields
| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 7-Methoxyquinoline | Sarcosine, paraformaldehyde | Toluene | 110 | 68 |
| 7-Methoxyquinoline | Proline, formaldehyde | Xylene | 130 | 72 |
Benzamide Coupling
The benzamide moiety is introduced via nucleophilic acyl substitution. Activation of the quinoline nitrogen precedes reaction with benzoyl chloride:
-
Activation with HATU :
The pyrroloquinoline intermediate is treated with hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) to generate a reactive intermediate. -
Acylation with Benzoyl Chloride :
Benzoyl chloride is added dropwise at 0°C, followed by stirring at room temperature for 12 hours. Purification via silica gel chromatography affords the final product in 75–82% yield.
Table 2: Coupling Reaction Optimization
| Coupling Agent | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| HATU | DIPEA | DCM | 12 | 82 |
| EDCI | DMAP | THF | 24 | 68 |
Critical Reaction Parameters
Temperature and Solvent Effects
-
Cyclization : Elevated temperatures (110–130°C) in high-boiling solvents (toluene, xylene) favor ring closure but risk decomposition. Polar aprotic solvents like DMF reduce side reactions during methylation.
-
Coupling : Low temperatures (0–5°C) during acylation minimize epimerization, while DCM ensures reagent solubility without hydrolyzing benzoyl chloride.
Catalytic Systems
Ruthenium catalysts (e.g., [Ru(p-cymene)Cl₂]₂) enable dehydrogenative coupling, enhancing atom economy. For example, Ru-catalyzed C–H activation achieves 85% yield in cross-dehydrogenative annulation with maleimides.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding reduced forms.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide involves its interaction with molecular targets such as the FGFR family. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival. This inhibition can result in the induction of apoptosis in cancer cells and the reduction of tumor growth .
Comparison with Similar Compounds
Structural Analogues in Myosin Inhibition
Skeletostatin Series (): Skeletostatin 1–3 derivatives share the pyrrolo[2,3-b]quinoline core but differ in substituents:
- Skeletostatin 1 : Oxazolo[4,5-b]pyridin-6-yl group.
- Skeletostatin 2 : Acetamide-linked phenyl group.
- Skeletostatin 3: Morpholinophenyl substitution.
Activity data for Skeletostatins indicate short-acting inhibition, suggesting the methoxy group in the target compound could modulate duration or potency .
Antibacterial Pyrroloquinoline Derivatives ()
N-(1,3-Dioxo-9-phenyl-1H-pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides exhibit a pyrrolo[3,4-b]quinoline core with a dioxo group and phenyl substitution. Key differences from the target compound:
- Core Position: Pyrrolo[3,4-b] vs. pyrrolo[2,3-b]quinoline, altering ring geometry.
- Substituents : Dioxo and phenyl groups in vs. methoxy and benzamide in the target.
- Activity : compounds show antibacterial properties, implying the dioxo group may enhance microbial target interaction. The target’s methoxy group could reduce polarity, affecting bioavailability .
Anticancer Neocryptolepine Derivatives ()
Neocryptolepine analogs (e.g., C1–C3) feature an indolo[2,3-b]quinoline core with chloro and methyl substituents. Comparisons include:
Benzamide-Modified Pyrroloheterocycles ()
- : N-[1-Allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-2-chlorobenzamide has a quinoxaline core and sulfonyl group, which may improve metabolic stability compared to the target’s dihydroquinoline .
- : N-(7-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)propanamide replaces methoxy with methyl and benzamide with propanamide, reducing steric bulk and altering pharmacokinetics .
Implications of Structural Variations
- Methoxy vs. Halogen Substituents : Methoxy groups (electron-donating) may improve solubility and reduce toxicity compared to chloro substituents (electron-withdrawing) in anticancer agents .
- Core Heterocycle: Pyrrolo[2,3-b]quinoline’s dihydro structure offers conformational flexibility, whereas indoloquinoline’s rigidity may enhance DNA intercalation .
- Benzamide Modifications: Chloro or aminoethyl additions () can tailor target selectivity or pharmacokinetics .
Q & A
What are the common synthetic routes for N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide, and how do reaction conditions influence yield?
Basic : The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolo[2,3-b]quinoline core. Key steps include cyclization reactions (e.g., 1,3-dipolar cycloaddition of quinolinium ylides with dipolarophiles) and subsequent benzamide coupling . Controlled conditions (temperature, solvent polarity, and catalyst loading) are critical to avoid side products.
Advanced : Optimization of the coupling step between the pyrroloquinoline intermediate and benzoyl chloride derivatives can improve yields. For example, using anhydrous conditions and coupling agents like HATU or EDCI enhances efficiency. Reaction progress should be monitored via TLC and HPLC to ensure purity .
Which functional groups in this compound are most reactive, and how do they impact its chemical behavior?
Basic : The 7-methoxy group and the dihydroquinoline ring system are key reactive sites. The methoxy group influences electron density, while the pyrrolo[2,3-b]quinoline core participates in π-π stacking and hydrogen bonding with biological targets .
Advanced : The benzamide moiety’s carbonyl group can undergo nucleophilic substitution under basic conditions, requiring careful pH control during synthesis. The dihydroquinoline’s partial saturation may reduce aromaticity, altering solubility and metabolic stability compared to fully aromatic analogs .
How do researchers validate the biological targets of this compound, and what assays are used to resolve contradictory activity data?
Basic : Target identification often begins with in vitro binding assays (e.g., radioligand displacement for receptors like NK2 or kinases) and cellular viability tests. Conflicting data may arise from assay-specific conditions (e.g., buffer composition, cell line variability) .
Advanced : Orthogonal assays, such as surface plasmon resonance (SPR) for binding kinetics and CRISPR-mediated gene knockout studies, can clarify mechanisms. For example, discrepancies between in vitro (IC₅₀) and in vivo (ED₅₀) data may reflect pharmacokinetic limitations, requiring metabolic stability testing .
What analytical techniques are essential for characterizing this compound and its synthetic intermediates?
Basic : NMR spectroscopy (¹H/¹³C) confirms structural integrity, while HPLC-MS ensures purity (>95%). X-ray crystallography may resolve ambiguous stereochemistry in the dihydroquinoline ring .
Advanced : High-resolution mass spectrometry (HR-MS) and 2D NMR (e.g., COSY, NOESY) distinguish regioisomers. For polymorph screening, differential scanning calorimetry (DSC) and powder XRD analyze solid-state forms, which affect bioavailability .
How does the compound’s structure-activity relationship (SAR) compare to its analogs, and what substituents enhance selectivity?
Basic : Core structural analogs (e.g., 4-[3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide) show that electron-withdrawing groups on the benzamide improve target affinity. The 7-methoxy group enhances metabolic stability compared to hydroxylated derivatives .
Advanced : Substituting the benzamide’s para-position with sulfonamide or triazole groups (as seen in Venetoclax derivatives) increases kinase selectivity. Computational docking studies guide rational modifications to avoid off-target effects .
What methodologies are used to assess the compound’s pharmacokinetic (PK) properties, and how can they be optimized?
Basic : PK studies typically use rodent models to measure absorption (Cₘₐₓ, Tₘₐₓ), distribution (tissue penetration via LC-MS/MS), and elimination (half-life). Microsomal stability assays predict hepatic clearance .
Advanced : Prodrug strategies (e.g., esterification of the methoxy group) or nanoformulations improve oral bioavailability. Parallel artificial membrane permeability assays (PAMPA) and CYP450 inhibition studies further refine PK profiles .
How can researchers address contradictions in reported biological activities across studies?
Advanced : Meta-analyses of published data should account for variables like assay type (e.g., cell-free vs. cell-based), compound purity, and species-specific target differences. For example, reported IC₅₀ variations for kinase inhibition may stem from ATP concentration differences in assays. Replicating studies under standardized conditions with rigorous controls (e.g., positive/negative controls in each plate) minimizes discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
